molecular formula C6H11N3O5 B14103739 D-Fructose, 5-azido-5-deoxy-

D-Fructose, 5-azido-5-deoxy-

Cat. No.: B14103739
M. Wt: 205.17 g/mol
InChI Key: PKWGGYMHQZGSBV-VRPWFDPXSA-N
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Description

D-Fructose, 5-azido-5-deoxy-: is a chemical compound with the molecular formula C6H11N3O5 and a molecular weight of 205.17 g/mol. This compound is a derivative of D-fructose, where the hydroxyl group at the fifth carbon is replaced by an azido group. It is commonly used in biomedicine for research purposes, particularly in studying the metabolism and physiological functions of fructose.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 5-azido-5-deoxy- can be achieved through various synthetic routes. One common method involves the conversion of 5-azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose to D-Fructose, 5-azido-5-deoxy- under specific reaction conditions . The reaction typically requires the use of solvents such as methanol and is conducted at low temperatures to ensure the stability of the azido group .

Industrial Production Methods: Industrial production of D-Fructose, 5-azido-5-deoxy- is less common due to its specialized applications in research.

Biological Activity

D-Fructose, 5-azido-5-deoxy- (CAS Number: 94801-02-2) is a modified sugar compound that has garnered interest in biochemical research, particularly in the fields of glycobiology and metabolic studies. Its structural modifications enhance its biological activity and potential applications in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C6H11N3O5
  • Molecular Weight : 205.17 g/mol
  • Chemical Structure : The compound features an azido group at the C-5 position, which alters its interaction with biological systems compared to natural fructose.

The biological activity of D-Fructose, 5-azido-5-deoxy- is primarily attributed to its interaction with glucose transporters, particularly GLUT5. Research indicates that the azido modification affects the binding affinity and uptake mechanisms of this compound in cellular environments.

  • GLUT5 Interaction : D-Fructose, 5-azido-5-deoxy- demonstrates selective binding to GLUT5, a transporter responsible for fructose uptake. Studies have shown that this compound can inhibit fructose uptake more effectively than natural fructose itself, suggesting potential for therapeutic use in conditions related to fructose metabolism .
  • Inhibition Studies : A fluorescence-based assay indicated that D-Fructose, 5-azido-5-deoxy- could inhibit the uptake of fructose analogs into GLUT5-expressing cells. The IC50 value for D-fructose was observed to be approximately 1.7 mM, indicating a relatively high concentration required for inhibition compared to other modified analogs .

Table of Inhibition Potency

CompoundIC50 (mM)Notes
D-Fructose1.7Natural substrate for GLUT5
Aniline Derivative 81.05Potent inhibitor of GLUT5
Aniline Derivative 92.24Effective against cellular uptake
Aniline Derivative 100.99Strongest inhibitor among tested compounds

Case Study: Metabolic Effects

A recent study focused on the metabolic effects of D-Fructose, 5-azido-5-deoxy- in murine models demonstrated that this compound could alter metabolic pathways associated with fructose metabolism. The azido modification appears to influence the phosphorylation process by hexokinase, leading to reduced efflux from cells and increased retention within metabolic pathways .

Applications in Research

D-Fructose, 5-azido-5-deoxy- serves as a valuable tool in glycobiology research due to its ability to mimic natural sugars while providing unique insights into sugar transport mechanisms and metabolic pathways. Its applications include:

  • Antibody-drug Conjugates : The compound's azido group can be utilized for click chemistry applications in drug development.
  • Metabolic Studies : It provides a means to study fructose metabolism and its implications in diseases such as obesity and diabetes .

Properties

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

IUPAC Name

(3S,4R,5R)-5-azido-2-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C6H11N3O5/c7-9-8-3-1-14-6(13,2-10)5(12)4(3)11/h3-5,10-13H,1-2H2/t3-,4-,5+,6?/m1/s1

InChI Key

PKWGGYMHQZGSBV-VRPWFDPXSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)N=[N+]=[N-]

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)N=[N+]=[N-]

Origin of Product

United States

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